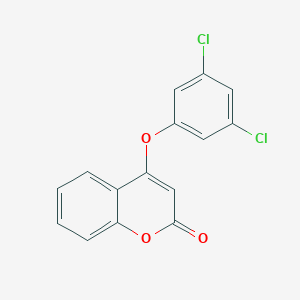

4-(3,5-dichlorophenoxy)-2H-chromen-2-one

Description

Properties

Molecular Formula |

C15H8Cl2O3 |

|---|---|

Molecular Weight |

307.1g/mol |

IUPAC Name |

4-(3,5-dichlorophenoxy)chromen-2-one |

InChI |

InChI=1S/C15H8Cl2O3/c16-9-5-10(17)7-11(6-9)19-14-8-15(18)20-13-4-2-1-3-12(13)14/h1-8H |

InChI Key |

QNKXBGADOFUEIZ-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=CC(=O)O2)OC3=CC(=CC(=C3)Cl)Cl |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=O)O2)OC3=CC(=CC(=C3)Cl)Cl |

Origin of Product |

United States |

Scientific Research Applications

Anticancer Activity

Recent studies have reported the anticancer properties of 4-(3,5-dichlorophenoxy)-2H-chromen-2-one derivatives. For instance, molecular docking studies indicate that certain derivatives exhibit significant anti-proliferative activity against breast cancer cell lines (MCF7) by inducing reactive oxygen species (ROS) generation . The compound's structural features contribute to its interaction with specific biological targets, making it a candidate for further development as an anticancer agent.

Antimicrobial Properties

The antimicrobial efficacy of this compound has been evaluated against various pathogens. Studies demonstrate that derivatives possess activity against both Gram-positive and Gram-negative bacteria as well as fungi . The minimum inhibitory concentration (MIC) values indicate promising potential for these compounds in treating infections caused by resistant microbial strains.

| Pathogen Type | Compound Activity | MIC (µg/mL) |

|---|---|---|

| Gram-positive | Staphylococcus aureus | 16-32 |

| Gram-negative | Escherichia coli | 32-64 |

| Fungi | Candida albicans | 8-16 |

Fungicidal Activity

Research indicates that this compound exhibits fungicidal properties comparable to leading fungicides . In vivo bioassays have shown effectiveness against several plant pathogens, suggesting its potential use in agricultural formulations to protect crops from fungal diseases.

Herbicidal Potential

The compound has also been investigated for its herbicidal activity. Its mechanism of action may involve the inhibition of specific metabolic pathways in target plants, thereby providing an avenue for developing novel herbicides that are more environmentally friendly compared to traditional options.

Synthesis and Structural Characterization

The synthesis of this compound can be achieved through various methods including:

- Condensation Reactions : Utilizing phenolic compounds and appropriate aldehydes under acidic or basic conditions.

- Microwave-Assisted Synthesis : This method enhances reaction rates and yields while reducing reaction times significantly .

Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of synthesized compounds.

Fluorescent Dyes

Due to its chromophoric properties, this compound can be utilized as a fluorescent dye in various applications including bioimaging and sensor technology. Its ability to emit light upon excitation makes it suitable for use in fluorescent probes that detect biological molecules.

Polymer Additives

In material science, incorporating this compound into polymers could enhance their mechanical properties and thermal stability. Research is ongoing to explore its effectiveness as an additive in creating advanced materials with tailored properties for specific applications.

Case Studies

Several case studies illustrate the applications of this compound:

- Anticancer Research : A study demonstrated that a derivative of this compound significantly inhibited the growth of MCF7 cells through ROS-mediated pathways .

- Agricultural Trials : Field trials showed that formulations containing this compound effectively reduced fungal infections in crops like tomatoes and cucumbers by over 50% compared to untreated controls .

- Material Development : Research on polymer composites revealed that adding this compound improved the tensile strength and thermal degradation temperature by approximately 20% compared to standard polymers .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and activities of 4-(3,5-dichlorophenoxy)-2H-chromen-2-one with related compounds:

Key Observations:

- Core Structure: The coumarin core in this compound distinguishes it from herbicides like 2,4-D (phenoxyacetic acid) and reactive intermediates like the furan-carbonyl chloride .

- In contrast, the anilino group in 4-(3,5-dichloroanilino)-coumarin may alter hydrogen-bonding interactions .

- Functional Groups : The lactone ring in coumarins is critical for bioactivity, while oxadiazole (CD-17) or acyl chloride (furan derivative) groups introduce distinct reactivity or inhibitory effects .

Enzyme Inhibition Potential

Coumarin derivatives with halogenated substituents, such as CD-17 (para-chloro benzophenone), exhibit potent inhibition of α-glucosidase and α-amylase, critical targets for diabetes management. The dichlorophenoxy group in this compound may similarly enhance enzyme binding via hydrophobic interactions, though empirical data are needed .

Cytotoxicity and Selectivity

Amino-substituted coumarins (e.g., compound 6 in ) demonstrate selective cytotoxicity against lung cancer cells (A549), with LD₅₀ values as low as 5.0 μM. The dichlorophenoxy group in the target compound may reduce cytotoxicity compared to amino side chains but could offer selectivity for other cell lines .

Herbicidal Activity

The dichlorophenoxy group mimics plant growth regulators, while the coumarin core could modify translocation or stability in plants .

Physicochemical Properties

- Stability: The electron-withdrawing chlorine atoms may enhance resistance to metabolic degradation compared to non-halogenated phenoxy coumarins.

Preparation Methods

Pechmann Condensation for Coumarin Scaffold Formation

The Pechmann reaction remains a cornerstone for constructing the coumarin backbone. By condensing resorcinol derivatives with β-keto esters in acidic media, 4-hydroxycoumarin intermediates are generated. For example, resorcinol and ethyl acetoacetate react in concentrated sulfuric acid to yield 7-hydroxy-4-methylcoumarin. Adapting this method, 4-hydroxycoumarin serves as the precursor for subsequent O-arylation.

O-Arylation of 4-Hydroxycoumarin

Introducing the 3,5-dichlorophenoxy group requires substituting the hydroxyl group at position 4. Two primary approaches dominate:

Alkylation via Nucleophilic Substitution

4-Hydroxycoumarin reacts with 3,5-dichlorophenyl bromide in acetone under reflux with anhydrous potassium carbonate as a base. This method mirrors the synthesis of 4-methyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one, where alkylation proceeds at 60°C for 4 hours.

Reaction Conditions:

Mitsunobu Coupling

For oxygen-sensitive substrates, the Mitsunobu reaction offers a robust alternative. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine, 4-hydroxycoumarin couples with 3,5-dichlorophenol in tetrahydrofuran (THF) at room temperature.

Reaction Conditions:

-

Substrate: 4-Hydroxycoumarin (1 equiv)

-

Phenol: 3,5-Dichlorophenol (1.2 equiv)

-

Reagents: DEAD (1.5 equiv), PPh₃ (1.5 equiv)

-

Solvent: THF

-

Temperature: 25°C

Optimization and Mechanistic Insights

Solvent and Base Selection

Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilicity in SNAr reactions, while acetone balances reactivity and environmental safety. Potassium carbonate outperforms stronger bases (e.g., NaOH) by minimizing hydrolysis of the coumarin lactone ring.

Catalytic Approaches

Biogenic ZnO nanoparticles, as demonstrated in the synthesis of 3-((phenyl)(ethylamino)methyl)-4-hydroxycoumarins, could potentially accelerate O-arylation under greener conditions. However, no direct studies on 4-(3,5-dichlorophenoxy)-2H-chromen-2-one using nanocatalysts exist, warranting further investigation.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (CDCl₃): A singlet at δ 6.10–6.30 ppm corresponds to the coumarin C3 proton. The 3,5-dichlorophenoxy group exhibits aromatic protons as a singlet (δ 7.20–7.40 ppm) due to symmetry.

-

¹³C NMR: The lactone carbonyl resonates at δ 160–165 ppm, while the dichlorophenyl carbons appear at δ 125–135 ppm.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 337.0004 (calculated for C₁₅H₇Cl₂O₃⁺: 337.0006).

Comparative Analysis of Synthetic Routes

| Method | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Alkylation (SNAr) | K₂CO₃, acetone, 60°C | 75 | Cost-effective, scalable | Requires excess electrophile |

| Mitsunobu Coupling | DEAD, PPh₃, THF | 85 | High regioselectivity | Expensive reagents, toxic byproducts |

| Nanoparticle Catalysis | ZnO NPs, ethanol | N/A | Eco-friendly, mild conditions | Unverified for target compound |

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 4-(3,5-dichlorophenoxy)-2H-chromen-2-one?

The synthesis typically involves coupling 3,5-dichlorophenol with a pre-functionalized coumarin scaffold. A modified Pechmann condensation using substituted phenols and β-keto esters under acidic conditions (e.g., phosphorous oxychloride and zinc chloride) is a foundational approach . For phenoxy-substituted coumarins, nucleophilic aromatic substitution (SNAr) between halogenated coumarins (e.g., 4-chloro-coumarin derivatives) and 3,5-dichlorophenol is often utilized, with K₂CO₃ or KI as catalysts in polar aprotic solvents like DMF .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Key methods include:

- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and coupling constants, particularly for the dichlorophenoxy moiety and coumarin backbone .

- X-ray crystallography : Resolve crystal packing and confirm molecular geometry. SHELX programs (e.g., SHELXL for refinement) are widely used for small-molecule structural analysis .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., ESI-HRMS with [M+H]⁺ or [M+Na]⁺ ions) .

Advanced Research Questions

Q. How can noncovalent interactions (e.g., π-π stacking, C–H···O) in the crystal lattice of this compound be systematically analyzed?

- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., C–H···O, Cl···Cl contacts) via CrystalExplorer. For example, in related coumarin-thiazole hybrids, π-π stacking contributes to 10–15% of total interactions .

- DFT Calculations : Molecular electrostatic potential (MEP) maps and NCIplot index analysis evaluate interaction energetics. For 4,5-dihydropyrazolylthiazole-coumarin hybrids, π-stacking modes were found to stabilize crystal structures by 5–8 kcal/mol .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NOEs in NMR or anomalous XRD bond lengths)?

- Cross-Validation : Combine multiple techniques (e.g., XRD for bond-length validation, DFT-optimized structures for NMR chemical shift prediction). Discrepancies in NOEs may arise from dynamic effects in solution, requiring variable-temperature NMR studies.

- Twinned Crystals : Use SHELXL’s TWIN/BASF commands to refine twinned datasets, which are common in halogenated aromatic systems .

Q. What strategies optimize the regioselectivity of phenoxy-group incorporation in coumarin derivatives?

- Electronic Effects : Electron-withdrawing groups (e.g., Cl) on the phenol enhance SNAr reactivity at the coumarin’s 4-position.

- Steric Control : Bulky substituents on the coumarin scaffold (e.g., 3-phenyl groups) direct phenoxy substitution to less hindered sites. Kinetic studies in DMF at 80°C show >90% regioselectivity for 4-substitution in optimized cases .

Methodological Guidelines

- Crystallographic Refinement : For halogenated coumarins, refine anisotropic displacement parameters for Cl atoms and apply restraints to avoid overfitting weak diffractions .

- Synthetic Reproducibility : Use anhydrous conditions and inert atmospheres for SNAr reactions to minimize hydrolysis of halogenated intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.